N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1,2-oxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1,2-oxazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1,2-oxazole-5-carboxamide typically involves multiple steps, including the formation of the tetrahydroquinoline core, the introduction of the fluorobenzenesulfonyl group, and the attachment of the oxazole carboxamide moiety. Common synthetic routes may include:
Formation of Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler
生物活性
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1,2-oxazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound features a complex structure combining a tetrahydroquinoline moiety with an oxazole ring and a sulfonyl group. Its molecular formula is C_{16}H_{16}F_N_3O_3S, and its IUPAC name reflects its intricate design.
Research indicates that compounds with similar structures often interact with multiple biological targets. Specifically, the tetrahydroquinoline framework is known for its ability to modulate neurotransmitter systems and exhibit anti-inflammatory properties. The sulfonyl group enhances the compound's solubility and bioavailability, potentially increasing its therapeutic efficacy.
Antimicrobial Activity
A study highlighted the antimicrobial properties of related oxazole derivatives, indicating that this compound may also exhibit similar effects. In vitro assays demonstrated significant inhibition against various bacterial strains, suggesting a broad-spectrum antimicrobial potential .
Anti-inflammatory Properties
The anti-inflammatory activity of this compound was evaluated using the carrageenan-induced paw edema model in rats. Results showed a dose-dependent reduction in edema formation compared to control groups. The following table summarizes the findings:
Compound | Dose (mg/kg) | Inhibition of Paw Edema after 3h (%) | Inhibition of Paw Edema after 6h (%) |
---|---|---|---|
Control | - | 0.36 ± 0.28 | - |
Indomethacin | 40 | 66.44 | - |
Test Compound | 30 | 58.24 | 70.98 |
These results indicate that the test compound exhibits promising anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Neuroprotective Effects
Research into similar tetrahydroquinoline derivatives suggests potential neuroprotective properties. These compounds have been shown to interact with NMDA receptors and inhibit excitotoxicity pathways associated with neurodegenerative diseases . Further studies are necessary to elucidate the specific neuroprotective mechanisms of this compound.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Anti-inflammatory Activity : A series of oxadiazole derivatives were synthesized and tested for their anti-inflammatory effects using the rat paw edema model. The study indicated that compounds with similar structural features to this compound exhibited significant inhibition of inflammation .
- Neuroprotective Study : A related compound demonstrated protective effects against oxidative stress in neuronal cells through modulation of antioxidant pathways. This suggests that this compound may also provide neuroprotection through similar mechanisms .
特性
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O4S/c20-14-4-7-16(8-5-14)28(25,26)23-11-1-2-13-3-6-15(12-17(13)23)22-19(24)18-9-10-21-27-18/h3-10,12H,1-2,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHAKQRTZUHYIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=NO3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。